molecular formula C11H17NO2 B1373187 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181405-27-5

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B1373187
CAS No.: 1181405-27-5
M. Wt: 195.26 g/mol
InChI Key: QWXSKTDBYAVWAF-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol (CAS: 1181405-27-5) is a β-amino alcohol derivative characterized by a phenyl ring substituted with an isopropoxy group at the para position and an ethanolamine side chain. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. The compound exists as a powder at room temperature and is cataloged under PubChem CID 54593897 .

Properties

IUPAC Name

2-amino-1-(4-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSKTDBYAVWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst . The final step involves the reduction of the nitro group to an amino group, yielding the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents like sodium borohydride or hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include substituted phenyl derivatives and various functionalized amines.

Scientific Research Applications

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the β-amino alcohol core but differ in substituents on the phenyl ring or side chain:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Differences Reference
2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol (1181405-27-5) C₁₁H₁₇NO₂ 195.26 Para-isopropoxy phenyl, ethanolamine Baseline compound; moderate lipophilicity
2-Amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol (1056901-62-2) C₁₆H₁₅ClN₂O 302.76 4-Chlorophenyl, 4-pyrazolyl phenyl Bulky pyrazole ring; potential kinase inhibition
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol (926207-03-6) C₉H₁₁F₂NO₂ 211.19 Para-difluoromethoxy phenyl Increased electronegativity; metabolic stability
2-Amino-1-[2,5-difluorophenyl]ethanol (1567958-26-2) C₈H₉F₂NO 185.16 2,5-Difluorophenyl Ortho/para fluorine substitution; enhanced binding affinity
2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol (CID 76222808) C₁₁H₁₅NO₂ 193.24 Propenyloxy phenyl Allyl ether introduces conformational rigidity
(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol (1212112-49-6) C₁₁H₁₆O₂ 180.24 Para-isopropoxy phenyl, lacks amino group Non-amino analog; reduced polarity

Impact of Substituents on Physicochemical Properties

Lipophilicity :

  • The isopropoxy group in the baseline compound increases logP compared to smaller substituents (e.g., methoxy). However, the difluoromethoxy analog (CAS 926207-03-6) exhibits higher polarity due to fluorine’s electronegativity, balancing lipophilicity and solubility .
  • The chlorophenyl-pyrazolyl derivative (CAS 1056901-62-2) has significantly higher molecular weight (302.76 g/mol), which may limit bioavailability .

Hydrogen-Bonding Capacity: The amino and hydroxyl groups in the baseline compound enable strong hydrogen bonding, critical for receptor interactions.

Biological Activity

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, also known as 2-Amino-1-(4-propan-2-yloxyphenyl)ethanol , is a compound with a molecular formula of C11H17NO2C_{11}H_{17}NO_2 and a molecular weight of 195.26 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory therapies.

Chemical Structure and Properties

The compound features an amino group, a phenyl ring with a propan-2-yloxy substituent, and an alcohol functional group. The unique structural characteristics contribute to its interaction with various biological targets, which may lead to significant pharmacological effects.

Property Details
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
IUPAC Name 2-amino-1-(4-propan-2-yloxyphenyl)ethanol
CAS Number 1181405-27-5
PubChem CID 54593897

Research indicates that this compound may modulate enzyme activities or interact with specific receptors, influencing neurotransmitter systems. Initial studies have suggested that it could affect mood and cognitive functions by acting on G protein-coupled receptors (GPCRs), particularly GPR88, which is associated with neuropsychiatric conditions .

Pharmacological Applications

The compound shows promise for various therapeutic applications:

  • Neuropharmacology : Potential to influence mood disorders and cognitive functions.
  • Anti-inflammatory therapies : Suggested mechanisms involve modulation of inflammatory pathways.

Case Studies

  • GPR88 Agonist Activity : A study demonstrated that derivatives of the compound activate GPR88 through a Gα i-coupled signaling pathway, showing reduced alcohol intake in animal models without affecting locomotor activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the alkoxy side chain significantly influence the potency of related compounds, indicating that structural variations can enhance or diminish biological activity .

Comparative Analysis

The following table summarizes the biological activity of related compounds compared to this compound:

Compound Name Biological Activity Notes
This compoundModulates neurotransmitter systems, potential anti-inflammatory effectsUnique structure allows for specific receptor interactions
2-Amino-1-(4-methoxyphenyl)propan-1-olVaries in activity due to methoxy substitutionDifferent receptor binding profiles
1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olSimilar structure but longer carbon chainMay exhibit different reactivity

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Introduction of the propan-2-yloxy group : Aromatic ether formation via nucleophilic substitution using 4-hydroxyphenyl precursors and isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amination : Reduction of a nitro intermediate (e.g., 1-[4-(propan-2-yloxy)phenyl]ethan-1-one) using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in the presence of ammonia .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the presence of the propan-2-yloxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH(CH₃)₂ in ¹H NMR) and amino group (broad singlet at δ 1.5–2.5 ppm in ¹H NMR) .
  • Mass Spectrometry : Molecular ion peak at m/z 225.2 (C₁₁H₁₇NO₂) and fragmentation patterns to verify substituents .
  • Elemental Analysis : Validate empirical formula (C, H, N, O within ±0.3% of theoretical values).

Q. What environmental factors influence its stability in experimental settings?

  • Methodological Answer :

  • pH : Stability decreases under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the ether or amino groups .
  • Temperature : Store at 2–8°C to prevent thermal degradation. Avoid prolonged exposure to >25°C during reactions .
  • Light : Protect from UV light to avoid photooxidation of the aromatic ring.

Advanced Research Questions

Q. How can conflicting bioactivity data in antioxidant assays be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific conditions:

  • DPPH vs. ABTS Assays : Optimize solvent polarity (e.g., use ethanol for DPPH, phosphate buffer for ABTS) to enhance solubility and radical scavenging efficiency .
  • Control for Pro-Oxidant Effects : Include catalase or superoxide dismutase in cell-based assays to distinguish direct antioxidant activity from indirect effects .
  • Dose-Response Validation : Perform triplicate measurements across 5–6 concentration points to ensure reproducibility .

Q. What strategies optimize enantiomeric resolution for chiral derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol (90:10) for baseline separation .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the amination step to control stereochemistry .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards .

Q. How does the propan-2-yloxy substituent affect receptor binding compared to other alkoxy groups?

  • Methodological Answer :

  • Steric Effects : The isopropyl group increases steric hindrance, reducing binding affinity to flat active sites (e.g., COX-2) compared to methoxy analogs .
  • Lipophilicity : LogP increases by ~0.5 units vs. methoxy derivatives, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Experimental Validation : Perform molecular docking (AutoDock Vina) and compare IC₅₀ values in enzyme inhibition assays .

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